Ethyl 3-(3-fluorophenyl)-2-oxopropanoate
Description
Ethyl 3-(3-fluorophenyl)-2-oxopropanoate is a fluorinated aromatic β-ketoester with the molecular formula C₁₁H₁₁FO₃ and a molecular weight of 210.2 g/mol . Structurally, it consists of a 3-fluorophenyl group attached to a β-ketoester backbone (2-oxopropanoate ethyl ester). This compound is widely utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactive α-keto and ester functionalities. The fluorine atom at the meta position of the phenyl ring modulates electronic effects, influencing reactivity and interactions in downstream reactions .
Key physicochemical properties include:
- Boiling point: Not explicitly reported, but analogous compounds (e.g., ethyl 3-(2-fluorophenyl)-2-oxopropanoate) exhibit similar stability under standard conditions .
- Spectral data: ESI-MS (Electrospray Ionization Mass Spectrometry) for structurally related β-ketoesters shows characteristic [M+H]⁺ peaks in the range of 210–215 m/z, consistent with the molecular weight .
Properties
Molecular Formula |
C11H11FO3 |
|---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
ethyl 3-(3-fluorophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C11H11FO3/c1-2-15-11(14)10(13)7-8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3 |
InChI Key |
PQZMSUHZRLWVHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC1=CC(=CC=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Meta vs. Para Fluorine: Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (similarity score 0.98) exhibits near-identical molecular weight but distinct reactivity due to the electron-withdrawing para-fluorine group, enhancing stability in nucleophilic substitutions .
- Ortho Fluorine: Ethyl 3-(2-fluorophenyl)-2-oxopropanoate (CAS 1479-22-7) shows steric hindrance, reducing yields in coupling reactions compared to the meta isomer .
Electron-Withdrawing vs. Electron-Donating Groups
- Nitro Substituents: Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate (CAS 346-43-0) incorporates a nitro group, increasing electrophilicity at the α-carbon and accelerating condensation reactions (e.g., with amines) but requiring careful handling due to explosive risks .
- Methoxy Substituents: Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate (CAS 364039-61-2) demonstrates reduced reactivity in Claisen condensations due to the electron-donating methoxy group, yielding ~70% compared to >85% for fluorinated analogs .
Preparation Methods
Reaction Mechanism
-
Formation of 3-Fluorophenylmagnesium Bromide :
3-Fluorobromobenzene reacts with magnesium in anhydrous tetrahydrofuran (THF) to generate the Grignard reagent. The reaction proceeds exothermically under inert conditions: -
Nucleophilic Attack on Ethyl Oxalate :
The Grignard reagent reacts with ethyl oxalate at −10°C to prevent over-addition. The intermediate is hydrolyzed with dilute HCl to yield the β-keto ester:
Optimization Considerations
-
Temperature Control : Maintaining subzero temperatures prevents dialkylation.
-
Solvent Choice : THF enhances reagent solubility, while diethyl ether offers slower reaction kinetics for better selectivity.
-
Yield : Reported yields for analogous reactions range from 45–60%.
Condensation with Ethyl Acetoacetate
This method leverages the nucleophilic acetoacetate anion to acylate 3-fluorobenzoyl chloride, as described in VulcanChem’s synthesis of related keto esters.
Reaction Steps
-
Generation of Acetoacetate Enolate :
Ethyl acetoacetate is deprotonated with sodium hydride in dry dichloromethane: -
Acylation with 3-Fluorobenzoyl Chloride :
The enolate attacks 3-fluorobenzoyl chloride, forming the β-keto ester after acidic work-up:
Challenges and Solutions
-
Byproduct Formation : Competing esterification is mitigated by using excess enolate.
-
Purification : Column chromatography (hexane:ethyl acetate, 4:1) isolates the product in 50–65% yield.
Malonic Ester Synthesis
This classical approach, adapted from VulcanChem’s methodology, involves alkylation of ethyl malonate followed by decarboxylation.
Procedure
-
Alkylation of Ethyl Malonate :
Ethyl malonate reacts with 3-fluorobenzyl bromide in the presence of sodium ethoxide: -
Saponification and Decarboxylation :
The alkylated malonate is hydrolyzed with NaOH, then heated to induce decarboxylation:
Limitations
-
Multiple Steps : Requires careful pH control during hydrolysis.
Comparative Analysis of Methods
Q & A
Q. What computational methods predict the metabolic fate of this compound in mammalian systems?
- Methodological Answer :
- In silico metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I metabolites (e.g., ester hydrolysis to the carboxylic acid).
- CYP450 docking : Predict oxidation sites (e.g., para-fluorine hydroxylation) using molecular dynamics simulations .
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